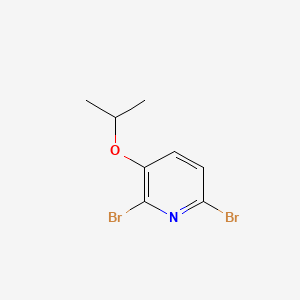
2,6-Dibromo-3-isopropoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-3-isopropoxypyridine is an organic compound with the molecular formula C8H9Br2NO and a molecular weight of 294.97 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions and an isopropoxy group at the 3 position on the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-isopropoxypyridine typically involves the bromination of 3-isopropoxypyridine. One common method includes the use of bromine or a brominating agent such as dibromohydantoin in the presence of a solvent like carbon tetrachloride . The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, concentration of reagents, and reaction time to maximize yield and purity. The crude product is often purified by recrystallization or distillation.
化学反応の分析
Types of Reactions
2,6-Dibromo-3-isopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups replacing the bromine atoms.
科学的研究の応用
2,6-Dibromo-3-isopropoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural properties.
Industry: The compound is used in the production of agrochemicals and other fine chemicals
作用機序
The mechanism of action of 2,6-Dibromo-3-isopropoxypyridine involves its interaction with specific molecular targets. The bromine atoms and the isopropoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and the nature of the target molecule .
類似化合物との比較
Similar Compounds
2,6-Dibromo-4-phenoxyphenol: Another brominated pyridine derivative with different substituents.
2,6-Dibromo-3,4,5-trialkoxybenzoate: A compound with similar bromine substitution but different alkoxy groups.
Uniqueness
2,6-Dibromo-3-isopropoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
分子式 |
C8H9Br2NO |
|---|---|
分子量 |
294.97 g/mol |
IUPAC名 |
2,6-dibromo-3-propan-2-yloxypyridine |
InChI |
InChI=1S/C8H9Br2NO/c1-5(2)12-6-3-4-7(9)11-8(6)10/h3-5H,1-2H3 |
InChIキー |
UPTNPDXZPMDKJH-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(N=C(C=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


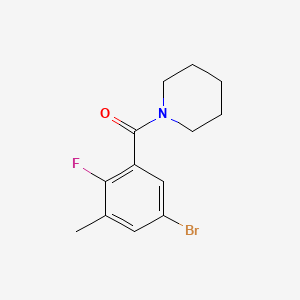
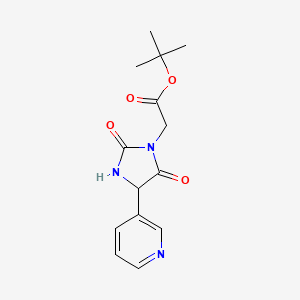
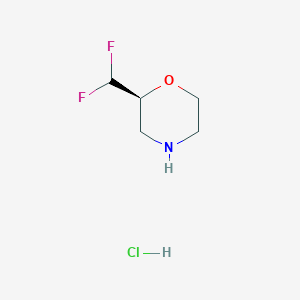
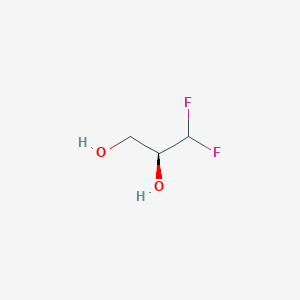
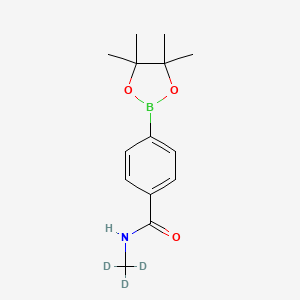
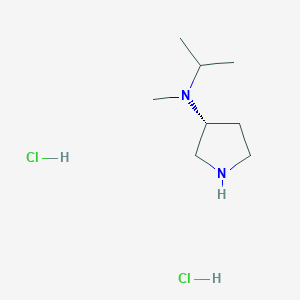
![Ethyl 1-iodo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B14032778.png)
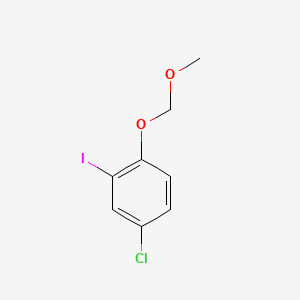
![2-(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14032804.png)
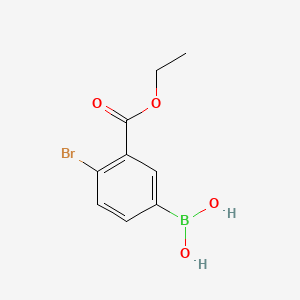
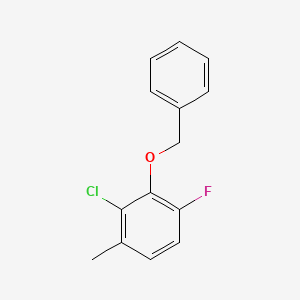
![4,6-dichloropyrido[3,2-d]pyrimidine HCl](/img/structure/B14032812.png)
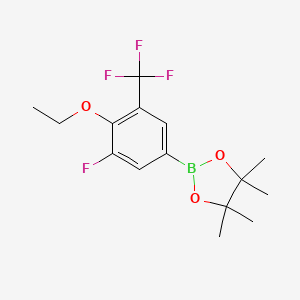
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14032826.png)
